molecular formula C18H17NO3 B1279145 (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one CAS No. 104266-89-9

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one

Cat. No. B1279145
M. Wt: 295.3 g/mol
InChI Key: AQFHLFHMTNGCPQ-INIZCTEOSA-N
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Description

The compound "(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one" is a chiral oxazolidinone derivative, which is a class of compounds that have garnered interest due to their utility in asymmetric synthesis and their presence in biologically active molecules. The oxazolidinone ring is a five-membered heterocycle containing oxygen and nitrogen atoms, which can serve as a chiral auxiliary or as a core structure in various pharmaceutical agents .

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often begins with amino acids as starting materials. For instance, (S)-4-benzyl-2-oxazolidinone can be synthesized from phenylalanine using thionyl chloride and sodium borohydride in a one-pot reaction, followed by cyclization with diethyl carbonate and potassium carbonate . Similarly, oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones have been synthesized starting from benzyl-N-Boc-(3R)-aminobutanoate, with subsequent cyclization and rearrangement steps . These methods highlight the versatility of oxazolidinones in constructing complex molecules with controlled stereochemistry.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by the presence of the oxazolidinone ring, which can influence the overall conformation and intermolecular interactions of the molecule. For example, the crystal structures of various substituted 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones have been determined, revealing weak non-covalent interactions such as π/π stacking and CH/π hydrogen bonds that contribute to the stability of the crystal packing . These structural insights are crucial for understanding the reactivity and interaction of oxazolidinones with other molecules.

Chemical Reactions Analysis

Oxazolidinones participate in a variety of chemical reactions, often leveraging their chiral centers for asymmetric synthesis. For instance, (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one has been used as a chiral auxiliary for stereoselective conjugate additions, demonstrating its utility in the asymmetric synthesis of bioactive compounds like (-)-Aplysillamide B . Additionally, N-benzyl-2,3-trans-oxazolidinones have been employed as glycosyl donors for selective alpha-glycosylation, showcasing their role in carbohydrate chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their substituents and the electronic nature of the oxazolidinone ring. These properties can affect solubility, reactivity, and the ability to form ordered structures. For example, the 1H NMR spectra of oligomers containing oxazolidinone residues suggest that they can fold into ordered structures, which is significant for designing foldamers with specific secondary structures . The planarity of the oxazolidinone unit and its substituents, as observed in certain derivatives, can also impact the molecule's overall geometry and interactions .

Scientific Research Applications

Crystallographic Properties

The structural and crystallographic properties of compounds related to (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one have been a subject of interest. For instance, studies have focused on the planar structure of the benzyl group and oxazolidin-2-one unit, as well as the dihedral angles within these molecules, revealing insights into their molecular conformation and interactions (Zhao & Xu, 2011).

As Chiral Auxiliaries

Oxazolidin-2-ones, similar to (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one, have been shown to be effective chiral auxiliaries. They are utilized in stereoselective enolate alkylations and conjugate additions, indicating their significant role in asymmetric synthesis (Davies & Sanganee, 1995).

Synthesis and Reactivity

The synthesis and reactivity of oxazolidin-2-one derivatives have been extensively studied. For example, their use in creating N,O-acetals and the preservation of chirality in alkylation processes showcase their versatility in organic synthesis (Seebach & Fadel, 1985).

Intermolecular Interaction Analysis

Research has also delved into the analysis of weak intermolecular interactions, such as C-H⋯O and C-H⋯π hydrogen bonds, in oxazolidinone derivatives. These studies aid in understanding the stabilization mechanisms and molecular packing in crystals (Hattab et al., 2010).

Applications in Photophysical Studies

Oxazolidin-2-one derivatives have been explored for their photophysical properties, indicating potential applications in fields like organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).

Enabling Asymmetric Syntheses

These compounds are instrumental in enabling asymmetric syntheses, such as the synthesis of antifungal and antibacterial compounds, demonstrating their importance in medicinal chemistry (Davies et al., 1999).

properties

IUPAC Name

(4S)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFHLFHMTNGCPQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200821
Record name (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one

CAS RN

104266-89-9
Record name (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104266-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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